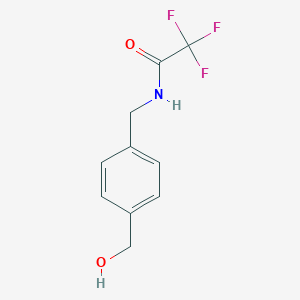

N-(4-Hydroxymethylbenzyl)trifluoroacetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPKWGMIAIWOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578879 | |

| Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171723-95-8 | |

| Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on N-(4-Hydroxymethylbenzyl)trifluoroacetamide

CAS Number: 171723-95-8

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides a comprehensive overview of N-(4-Hydroxymethylbenzyl)trifluoroacetamide, a versatile intermediate compound with potential applications in medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, and known biological context.

Chemical and Physical Properties

This compound is a trifluoroacetamide derivative featuring a benzyl group substituted with a hydroxymethyl moiety at the para position. The trifluoroacetyl group attached to the nitrogen atom enhances its electron-withdrawing properties, making it a useful building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | |

| Molecular Weight | 233.19 g/mol | |

| Appearance | Solid | |

| ¹H NMR | δ 4.45 (s, 2H, -CH₂OH), δ 6.50 (br s, 1H, -NH), δ 7.25–7.35 (m, 4H, aromatic) | |

| ¹⁹F NMR | δ -75 ppm (s) |

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a common synthetic approach involves the acylation of 4-(aminomethyl)benzyl alcohol with a trifluoroacetylating agent.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

Caption: A potential synthetic route to this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a precursor or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The presence of the trifluoroacetamide group can enhance the lipophilicity and binding affinity of parent compounds to biological targets.

Potential Anticancer Research Context

While no specific studies on the anticancer activity of this compound have been identified in the public domain, compounds with similar structural motifs have been investigated as potential anticancer agents. The following sections describe general mechanisms that are often explored for novel compounds in this therapeutic area.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

-

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay A typical in vitro kinase assay would be employed to determine the inhibitory activity of a compound against the VEGFR-2 kinase domain. The protocol involves incubating the recombinant VEGFR-2 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, often using methods like fluorescence, luminescence, or radioactivity, to determine the compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

The diagram below illustrates a generalized workflow for a VEGFR-2 kinase inhibition assay.

Caption: Generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.

Induction of Apoptosis and Cell Cycle Arrest:

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest in cancer cells. These processes are often mediated by complex signaling pathways.

-

Potential Signaling Pathways: Should this compound or its derivatives exhibit pro-apoptotic or cell cycle inhibitory activity, key signaling pathways that would be investigated include the p53 pathway. DNA damage or cellular stress can lead to the activation of p53, which in turn can transcriptionally activate genes like p21 (leading to cell cycle arrest) and Bax (promoting apoptosis).

The following diagram provides a simplified representation of the p53-mediated apoptosis and cell cycle arrest pathways.

Caption: Simplified p53-mediated apoptosis and cell cycle arrest pathways.

Conclusion

This compound is a valuable chemical intermediate. While its direct biological activities are not yet well-documented in publicly available research, its structural features suggest its utility in the synthesis of potentially bioactive molecules. Further investigation into the biological effects of this compound and its derivatives could yield valuable insights for drug discovery and development.

An In-depth Technical Guide to N-(4-Hydroxymethylbenzyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a fluorinated organic compound with significant utility as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a trifluoroacetamide group and a hydroxymethylbenzyl moiety, make it a valuable precursor for the development of novel therapeutic agents and other complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

This compound is a white to pale cream crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][3][4] |

| Molecular Weight | 233.19 g/mol | [2][3][4] |

| CAS Number | 171723-95-8 | [2] |

| IUPAC Name | 2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | [2] |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | [4] |

| InChI Key | BRPKWGMIAIWOJL-UHFFFAOYSA-N | [2] |

| Melting Point | 88-89 °C | |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves a two-step process starting from 4-(aminomethyl)benzoic acid.

Two-Step Synthesis from 4-(aminomethyl)benzoic acid

This synthetic pathway involves the reduction of the carboxylic acid group followed by the trifluoroacetylation of the amine.

Experimental Protocol:

Step 1: Reduction of 4-(aminomethyl)benzoic acid

-

In a round-bottom flask, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

To this suspension, add borane-tetrahydrofuran complex (BH₃-THF) (2.65 eq) dropwise at 0°C.

-

After the addition is complete, reflux the reaction mixture for 8 hours.

-

Cool the reaction to room temperature and quench by the slow addition of methanol.

-

Filter the mixture through celite to remove boron byproducts.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminomethylbenzyl alcohol.

Step 2: Trifluoroacetylation of 4-aminomethylbenzyl alcohol

-

Dissolve the crude 4-aminomethylbenzyl alcohol from the previous step in dichloromethane (DCM).

-

Add triethylamine (TEA) as a base to the solution.

-

Cool the mixture to 0°C and add trifluoroacetic anhydride (TFAA) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound.[2]

Utility as a Versatile Chemical Intermediate

This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups: the hydroxymethyl group and the trifluoroacetamide group. These groups can be selectively modified to introduce further complexity.

The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid or be converted to a leaving group for nucleophilic substitution reactions. The trifluoroacetamide group can be hydrolyzed to the corresponding amine. This versatility makes it a key intermediate in the synthesis of more complex molecules, including those with potential biological activity.

Role in the Synthesis of Biologically Active Molecules

While comprehensive biological studies on this compound itself are not extensively available in the public domain, its importance is highlighted by its use as a precursor in the synthesis of compounds with therapeutic potential. For instance, it has been utilized as a starting material in the synthesis of substituted pyrimidine derivatives.

Experimental Protocol: Synthesis of N-[4-(2-Amino-pyrimidin-4-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide

-

Dissolve this compound (1.15 mmol) in dry dimethylacetamide under an argon atmosphere.

-

Add sodium hydride (NaH) (2.31 mmol) to the solution.

-

Add 2-amino-4-chloro-pyrimidine (0.77 mmol) and stir the mixture at room temperature overnight.

-

Carefully quench the excess NaH by adding water.

-

Pour the mixture into 0.5 N HCl and extract the crude product with ethyl acetate.

-

Wash the combined organic phases with brine and dry over MgSO₄.

-

Evaporate the solvent and purify the product by flash column chromatography to yield the desired substituted pyrimidine.

This demonstrates its utility in generating more complex molecules with potential for biological evaluation. The trifluoroacetamide moiety in such derivatives can be crucial for binding to biological targets like enzymes and receptors.[2]

Potential Biological Significance

The structural motifs present in this compound suggest its potential as a scaffold in drug discovery. The trifluoroacetyl group can enhance metabolic stability and binding affinity of a molecule to its target. The benzyl and hydroxymethyl groups provide points for modification to optimize pharmacokinetic and pharmacodynamic properties. While specific signaling pathways modulated by this compound are not yet elucidated, it is a valuable tool for generating libraries of compounds for screening against various biological targets.

Conclusion

This compound is a well-characterized chemical compound with a defined molecular weight and formula. Its primary significance lies in its role as a versatile intermediate in organic and medicinal chemistry. The detailed synthetic protocols and an understanding of its chemical reactivity enable its use in the construction of more complex and potentially bioactive molecules. Further research into the direct biological activities of this compound could open new avenues for its application.

References

An In-depth Technical Guide to the Solubility of N-(4-Hydroxymethylbenzyl)trifluoroacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Hydroxymethylbenzyl)trifluoroacetamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine and predict its solubility in various organic solvents. The guide includes a detailed experimental protocol for solubility determination via the gravimetric method, a template for data presentation, and an introduction to the use of Hansen Solubility Parameters (HSP) for predicting solubility.

Introduction to this compound

This compound is a fluorinated organic compound with a molecular weight of 233.19 g/mol . Its structure, featuring a polar hydroxymethyl group, an amide linkage, and a trifluoromethyl group, suggests a moderate to good solubility in polar organic solvents. The presence of both hydrogen bond donor (-OH, -NH) and acceptor (C=O, -F) sites allows for complex interactions with a range of solvents. Understanding its solubility is critical for applications in drug development, chemical synthesis, and formulation science.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the polarity of this compound indicates that it is likely to be more soluble in polar solvents than in nonpolar solvents. Solvents capable of hydrogen bonding are expected to be particularly effective.

-

High Expected Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dichloromethane, ethyl acetate).

-

Low Expected Solubility: Nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines the steps to quantitatively measure the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).

-

Continue heating until a constant weight of the dried solute is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (m_solute) by subtracting the weight of the empty dish from the final weight of the dish with the dried solid.

-

Calculate the mass of the solvent (m_solvent) by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Solubility can be expressed in various units, most commonly as g/100 g of solvent or g/L of solvent.

Solubility (g / 100 g solvent) = (m_solute / m_solvent) * 100

-

Experimental Workflow Diagram

Data Presentation

The following table provides a standardized format for presenting the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L of solvent) | Observations |

| Methanol | 25 | Experimental Data | Experimental Data | e.g., Clear solution |

| Ethanol | 25 | Experimental Data | Experimental Data | e.g., Clear solution |

| Acetone | 25 | Experimental Data | Experimental Data | e.g., Clear solution |

| Dichloromethane | 25 | Experimental Data | Experimental Data | e.g., Clear solution |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data | e.g., Clear solution |

| Toluene | 25 | Experimental Data | Experimental Data | e.g., Partially soluble |

| Hexane | 25 | Experimental Data | Experimental Data | e.g., Insoluble |

Predictive Approach: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. HSP are composed of three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from polar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The distance (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A smaller distance indicates a higher likelihood of solubility.

Hansen Solubility Parameters for Common Organic Solvents

The table below provides the HSP for a range of organic solvents. While the HSP for this compound are not available, researchers can experimentally determine them and use this table to find suitable solvents.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Logical Relationship of Hansen Solubility Parameters

Conclusion

N-(4-Hydroxymethylbenzyl)trifluoroacetamide structure and functional groups

An In-depth Technical Guide to N-(4-Hydroxymethylbenzyl)trifluoroacetamide

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, functional groups, and relevant physicochemical and biological data. It also outlines experimental protocols for its synthesis and characterization and visualizes key concepts using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Molecular Structure and Functional Groups

This compound (C₁₀H₁₀F₃NO₂) is a derivative of trifluoroacetamide featuring a benzyl group substituted at the para (4) position with a hydroxymethyl moiety.[1] The molecule's structure is characterized by several key functional groups that dictate its chemical properties and biological activity.

-

Aromatic Ring: A central phenyl ring provides a rigid scaffold and participates in π-stacking interactions.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol group can act as both a hydrogen bond donor and acceptor, potentially improving solubility and allowing for interactions with biological targets.[1] It can also be a site for further chemical modification, such as oxidation to a carboxylic acid.[1]

-

Trifluoroacetamide Group (-NHCOCF₃): This functional group consists of a secondary amide linked to a trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms enhances the acidity of the N-H proton and influences the molecule's electronic properties and binding affinities.[1] The trifluoroacetyl group is a key component for its interaction with enzymes and receptors.[1]

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Biological Data

The compound's properties make it a valuable intermediate in various synthetic and medicinal applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][3][4] |

| Molecular Weight | 233.19 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

| InChI Key | BRPKWGMIAIWOJL-UHFFFAOYSA-N | [1] |

Biological Activity: Anticancer Properties

Recent studies have indicated the potential of this compound as an anticancer agent, demonstrating growth inhibitory activity against various cancer cell lines.[1]

| Cell Line | Cancer Type | GI₅₀ (µM) | Activity Description | Reference |

| HCT-116 | Colon Cancer | 12.8 | Induces apoptosis and cell cycle arrest | [1] |

| MCF7 | Breast Cancer | 14.5 | Significant growth inhibition observed | [1] |

| A549 | Lung Cancer | 16.0 | Shows potential for further investigation | [1] |

Experimental Protocols

Synthesis Protocol

A common method for the synthesis of this compound involves the acylation of 4-hydroxymethylbenzylamine with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride.[1]

Materials:

-

4-hydroxymethylbenzylamine

-

Trifluoroacetic anhydride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-hydroxymethylbenzylamine in the anhydrous aprotic solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and cool the mixture to 0°C using an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Protocol

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm range), the benzylic CH₂ protons, the alcohol OH proton, and the amide NH proton. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: The spectrum will display signals for each unique carbon atom, including those in the aromatic ring, the benzylic carbon, the carbonyl carbon, and the trifluoromethyl carbon (which may show coupling to fluorine).

-

¹⁹F NMR: A single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides confirmation of the functional groups. Key expected absorption bands include:

-

A broad O-H stretch from the alcohol group (~3300-3400 cm⁻¹).

-

An N-H stretch from the amide group (~3200-3300 cm⁻¹).

-

A strong C=O stretch from the amide carbonyl (~1680-1720 cm⁻¹).

-

C-F stretches from the trifluoromethyl group (~1100-1300 cm⁻¹).

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 233.19 g/mol .

-

Mechanism of Action and Signaling Pathways

This compound has shown potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a role in modulating angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand (VEGF-A), initiates a cascade of downstream signaling events. This pathway includes the activation of PLCγ, PI3K/Akt, and MAPK/ERK pathways, ultimately leading to endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, this compound can block these downstream effects, thereby impeding angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compound.

References

Spectroscopic Profile of N-(4-Hydroxymethylbenzyl)trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-Hydroxymethylbenzyl)trifluoroacetamide, a versatile intermediate in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25–7.35 | m | 4H | Aromatic protons |

| 6.50 | br s | 1H | -NH |

| 4.45 | s | 2H | -CH₂OH |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -75 | s | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~1700 | C=O stretch (Amide I) |

Note: A full experimental IR spectrum with detailed peak assignments is recommended for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Protocols

The following are detailed methodologies for obtaining the key spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are typical.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. A spectral width appropriate for fluorine compounds should be selected.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm for ¹H and ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies to confirm the presence of key structural features (e.g., N-H, C=O, aromatic C-H, C-F).

-

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample, use a direct insertion probe.

-

Load a small amount of this compound into a capillary tube and place it in the probe.

-

Insert the probe into the mass spectrometer's ion source.

-

-

Instrument Parameters:

-

Set the ionization mode to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV.

-

Set the ion source temperature (e.g., 200-250 °C) and the mass analyzer scan range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Slowly heat the direct insertion probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum as the sample enters the gas phase.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.

-

Compare the obtained spectrum with spectral libraries for potential matches.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Potential Biological Activity of N-(4-Hydroxymethylbenzyl)trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for N-(4-Hydroxymethylbenzyl)trifluoroacetamide. This guide synthesizes information from structurally related compounds, primarily N-benzyl-2,2,2-trifluoroacetamide, to project potential biological activities and outline experimental approaches for its investigation. All proposed activities and mechanisms require experimental validation.

Executive Summary

This compound is a fluorinated amide derivative with potential as a bioactive molecule. Based on the observed activities of the closely related analog, N-benzyl-2,2,2-trifluoroacetamide, this compound is hypothesized to possess anticancer, antifungal, and antibacterial properties. The trifluoroacetamide moiety is crucial for these potential activities, likely contributing to interactions with biological targets such as enzymes and receptors through hydrogen bonding and electrostatic interactions.[1] This document provides a comprehensive overview of the projected biological activities, proposes detailed experimental protocols for their validation, and outlines potential mechanisms of action for this compound.

Projected Biological Activities and Quantitative Data from Analog Compounds

The biological activities of this compound are extrapolated from studies on N-benzyl-2,2,2-trifluoroacetamide. The presence of the 4-hydroxymethyl group on the benzyl ring may influence the solubility, metabolism, and target interaction of the parent compound, potentially altering its efficacy and specificity.

Anticancer Activity

N-benzyl-2,2,2-trifluoroacetamide has demonstrated cytotoxic effects against the A549 lung adenocarcinoma cell line.[1] It is plausible that this compound exhibits similar or enhanced anticancer properties.

| Compound | Cell Line | Assay | IC50 | Cytotoxicity at 200 µg/mL |

| N-benzyl-2,2,2-trifluoroacetamide | A549 (Lung Adenocarcinoma) | MTT | 100 µg/mL | 75.3% |

Data extracted from Al-Dhabi et al., 2017.[1]

Antimicrobial Activity

N-benzyl-2,2,2-trifluoroacetamide has shown broad-spectrum antifungal activity and moderate antibacterial activity.[1] The minimum inhibitory concentrations (MICs) for this analog against various fungal and bacterial strains are presented below, suggesting a similar potential for this compound.

Table 2: Antifungal Activity of N-benzyl-2,2,2-trifluoroacetamide

| Fungal Strain | MIC (µg/mL) |

| Aspergillus flavus | 15.62 |

| Botrytis cinerea | 31.25 |

| Trichophyton mentagrophytes | 62.5 |

| Scopulariopsis sp. | 62.5 |

| Candida albicans | 62.5 |

| Malassezia pachydermatis | 62.5 |

Data extracted from Al-Dhabi et al., 2017.[1]

Proposed Mechanisms of Action

The trifluoroacetamide functional group is a key determinant of the biological activity of these compounds, enhancing their ability to interact with molecular targets.[1] Molecular docking studies on N-benzyl-2,2,2-trifluoroacetamide suggest potential interactions with key enzymes in metabolic and pathogenic pathways.

Potential Anticancer Mechanism

The cytotoxic effects of this compound could be mediated through the inhibition of enzymes crucial for cancer cell survival or proliferation. A proposed workflow for investigating this is outlined below.

Caption: Hypothesized anticancer mechanism of action.

Potential Antimicrobial Mechanism

The antimicrobial activity may stem from the inhibition of essential microbial enzymes. For instance, N-benzyl-2,2,2-trifluoroacetamide has been docked against AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs.[1]

Caption: Hypothesized antimicrobial mechanism of action.

Detailed Experimental Protocols

The following are proposed experimental protocols for the evaluation of the biological activity of this compound, adapted from methodologies used for its structural analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., A549).

4.1.1 Materials

-

This compound

-

Human cancer cell line (e.g., A549)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

4.1.2 Procedure

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Harvest cells using trypsin-EDTA and seed into 96-well plates at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Caption: Experimental workflow for the MTT assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration of this compound against microbial strains using a broth microdilution method.

4.2.1 Materials

-

This compound

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well plates

-

Microplate incubator

-

Spectrophotometer

4.2.2 Procedure

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for the MIC assay.

Structure-Activity Relationship (SAR) Considerations

While data is limited, the introduction of a hydroxymethyl group at the 4-position of the benzyl ring in N-benzyl-2,2,2-trifluoroacetamide could have several effects:

-

Increased Polarity: The hydroxyl group will increase the polarity of the molecule, which may affect its solubility and ability to cross cell membranes.

-

Hydrogen Bonding: The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with biological targets.

-

Metabolic Site: The benzyl alcohol moiety could be a site for metabolism (e.g., oxidation to an aldehyde or carboxylic acid), which could either activate or deactivate the compound.

Further research on a series of substituted N-benzyltrifluoroacetamides is necessary to establish a clear SAR.

Conclusion and Future Directions

This compound is a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The data from its close analog, N-benzyl-2,2,2-trifluoroacetamide, provides a strong rationale for this exploration. Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and purity of this compound.

-

In Vitro Screening: Experimental validation of its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a library of related analogs to optimize activity and selectivity.

This technical guide serves as a foundational document to stimulate and direct future research into the therapeutic potential of this compound.

References

The Trifluoroacetamide Group: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary drug discovery. Among these, the trifluoroacetamide group (-NHCOCF₃) has emerged as a critical moiety, imparting a unique constellation of physicochemical and pharmacological properties to bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted roles of the trifluoroacetamide group in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Physicochemical Properties and Bioisosteric Rationale

The trifluoroacetamide group is often employed as a bioisostere for other chemical moieties, such as the acetamide or sulfonamide groups, to modulate a drug candidate's properties. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the characteristics of the adjacent amide bond.

Key Physicochemical Impacts:

-

Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[2]

-

Modulation of Acidity/Basicity: The electron-withdrawing CF₃ group increases the acidity of the N-H proton in the amide, influencing its hydrogen bonding capabilities and interactions with biological targets.

-

Conformational Control: The steric bulk and electronic properties of the trifluoroacetamide group can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a target protein.[3]

Synthesis of Trifluoroacetamide Derivatives

The synthesis of N-aryl trifluoroacetamides is a fundamental transformation in the preparation of drug candidates containing this group. A general and widely applicable method involves the acylation of an aniline derivative with a trifluoroacetylating agent.

Experimental Protocol: General Synthesis of N-Aryl Trifluoroacetamides

This protocol describes a representative procedure for the synthesis of N-aryl trifluoroacetamides.

Materials:

-

Substituted aniline (1.0 eq)

-

Trifluoroacetic anhydride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (2.0 eq) to the solution.

-

Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl trifluoroacetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

General workflow for the synthesis of N-Aryl Trifluoroacetamides.

Role in Modulating Biological Activity: Quantitative Insights

The incorporation of a trifluoroacetamide group can significantly impact the biological activity of a drug candidate. This is often demonstrated through quantitative measures such as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug required to inhibit a biological process by 50%.

A notable example is the development of kinase inhibitors, a major class of anticancer drugs. The trifluoromethylphenyl group, a common scaffold in these inhibitors, often features a trifluoroacetamide or a related moiety.

Case Study: mTOR Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its dysregulation is implicated in many cancers.[6] Torin1 is a highly potent and selective mTOR inhibitor that contains a trifluoromethylphenyl group.[6]

| Compound | Target | IC₅₀ (nM) | Cell-based IC₅₀ (nM) | Selectivity (PI3K/mTOR) |

| Torin1 | mTOR | 3 | 2 (mTORC1), 10 (mTORC2) | >800-fold |

| PI3K | >1000 | 1800 |

Table 1: Inhibitory activity of Torin1, a kinase inhibitor containing a trifluoromethylphenyl moiety.[6]

The data in Table 1 highlights the high potency of Torin1 against mTOR, with IC₅₀ values in the low nanomolar range. The significant selectivity for mTOR over the related kinase PI3K is a critical attribute for a targeted therapeutic.

Case Study: Bcr-Abl Tyrosine Kinase Inhibitors

Nilotinib is another example of a kinase inhibitor that incorporates a trifluoromethylphenyl group. It is used in the treatment of chronic myeloid leukemia (CML) and targets the Bcr-Abl tyrosine kinase.[7]

| Compound | Target | IC₅₀ (nM) |

| Nilotinib | Bcr-Abl | <30 |

| c-Kit | 92 | |

| PDGFR | 58 |

Table 2: Inhibitory activity of Nilotinib, a Bcr-Abl inhibitor with a trifluoromethylphenyl group.[7]

Impact on Pharmacokinetic Properties

The trifluoroacetamide group can significantly improve the pharmacokinetic profile of a drug.

| Parameter | Description | Impact of Trifluoroacetamide |

| Half-life (t₁/₂) | Time for drug concentration to reduce by half. | Generally increased due to enhanced metabolic stability. |

| Bioavailability (F%) | Fraction of administered dose reaching systemic circulation. | Can be improved due to increased lipophilicity and metabolic stability. |

| Clearance (CL) | Volume of plasma cleared of drug per unit time. | Often decreased due to reduced metabolic breakdown. |

| Volume of Distribution (Vd) | Apparent volume into which a drug distributes. | Can be influenced by changes in lipophilicity and plasma protein binding. |

Table 3: General impact of the trifluoroacetamide group on key pharmacokinetic parameters.[8][9][10]

Key Experimental Protocols in Drug Discovery

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound, a critical step in preclinical drug development.

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (containing an internal standard)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

-

In a 96-well plate, add the test compound solution and pre-incubate at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t₁/₂ = 0.693/k) and intrinsic clearance can be calculated.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC₅₀ of anticancer compounds.

Materials:

-

Cells (e.g., cancer cell line)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a multi-well spectrophotometer.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Signaling Pathways and Workflows

Graphviz is a powerful tool for generating diagrams from a textual description, making it ideal for illustrating complex biological pathways and experimental workflows.

mTOR Signaling Pathway

The mTOR signaling pathway is a key regulator of cell growth and is a target for cancer therapy. The following DOT script generates a simplified diagram of this pathway, indicating the points of inhibition.

Simplified mTOR signaling pathway showing the point of inhibition by Torin1.

Conclusion

The trifluoroacetamide group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and influence biological activity makes it a valuable component in the design of novel therapeutics. A thorough understanding of its synthesis, physicochemical properties, and biological effects, supported by quantitative data and robust experimental protocols, is essential for the successful development of new and improved drugs. The continued exploration of this functional group is poised to yield further innovations in the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate | C32H28F3N7O7 | CID 56592674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Data: Key for Clinical Trials & Approvals [zenovel.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Trifluoroacetyl Group: A Technical Guide to its Discovery and Application in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic use of protecting groups is a fundamental pillar of modern organic synthesis, enabling the selective transformation of complex molecules. Among the diverse arsenal of amine protecting groups, the trifluoroacetyl (TFA) group stands out for its unique combination of stability to acidic conditions and facile cleavage under mild basic or reductive conditions. This technical guide provides a comprehensive overview of the discovery, history, and application of trifluoroacetamide protecting groups. It includes a historical timeline of key developments, detailed experimental protocols for protection and deprotection, a quantitative comparison of various methodologies, and an examination of the TFA group's orthogonality with other common protecting groups. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing and executing complex synthetic strategies.

Discovery and Historical Development

The journey of the trifluoroacetyl group from a chemical curiosity to a cornerstone of protecting group strategy spans several decades. Initially explored for the derivatization of amines for analytical purposes, its utility in synthesis became apparent over time.

Early Developments (1950s): The foundation for trifluoroacetylation was laid in the early 1950s. In 1952, E. J. Bourne and colleagues published their work on trifluoroacetic anhydride as a reagent for the acylation of amines.[1][2] While not explicitly framed as a "protecting group" strategy in the modern sense, this work established a key method for introducing the trifluoroacetyl moiety. Shortly after, in 1955, Schallenberg and Calvin introduced S-ethyl trifluorothioacetate as a milder alternative to the highly reactive trifluoroacetic anhydride, addressing some of its limitations.[3] These early trifluoroacetylating agents were primarily used to create volatile derivatives of amino acids for gas chromatography.[4][5]

Emergence as a Protecting Group (1960s-1970s): The concept of using the trifluoroacetyl group for temporary protection in multi-step synthesis gained traction in the following decades. Its stability to acidic conditions, a crucial feature for orthogonality, was recognized. A significant advancement came in 1970 when Weygand and Frauendorfer reported the reductive cleavage of N-trifluoroacetyl groups using sodium borohydride, providing a mild and selective deprotection method.[6] This discovery expanded the synthetic utility of the TFA group beyond what was achievable with basic hydrolysis. Throughout the 1970s, the trifluoroacetyl group was increasingly employed in peptide synthesis, particularly for the protection of lysine side chains.[2]

Modern Applications and Solid-Phase Synthesis (1980s-Present): The advent of solid-phase peptide synthesis (SPPS) brought new challenges and opportunities for protecting groups. While the trifluoroacetyl group had been used in solution-phase peptide synthesis for decades, its application in SPPS was explored more recently.[6] Its orthogonality with the widely used Boc (acid-labile) and Fmoc (base-labile) protecting groups has made it a valuable tool for the synthesis of complex peptides and for strategies involving on-resin modifications.[1][4] The TFA group is now recognized not only for its role in peptide chemistry but also as a versatile protecting group for amines in the synthesis of pharmaceuticals and other complex organic molecules.

Core Principles of Trifluoroacetyl Protection

Trifluoroacetylation is the introduction of a trifluoroacetyl group (CF₃CO-) onto a nucleophilic functional group, most commonly a primary or secondary amine, to form a trifluoroacetamide.[7] The strong electron-withdrawing effect of the three fluorine atoms is central to the group's utility:

-

Reduced Nucleophilicity and Basicity: The trifluoroacetyl group significantly decreases the electron density on the nitrogen atom, rendering the trifluoroacetamide much less nucleophilic and basic than the parent amine. This prevents the amine from participating in unwanted side reactions.

-

Acid Stability: The electron-withdrawing nature of the trifluoromethyl group stabilizes the amide bond to acidic conditions. Trifluoroacetamides are stable to strong acids like trifluoroacetic acid (TFA), which is commonly used to remove acid-labile protecting groups like Boc.[1]

-

Base and Reductive Lability: The electron-withdrawing effect also makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This allows for the facile cleavage of the trifluoroacetyl group under mild basic conditions (e.g., K₂CO₃ in methanol/water) or by reduction with reagents like sodium borohydride.[6][8]

Experimental Protocols

The following sections provide detailed experimental procedures for the introduction and removal of the trifluoroacetyl protecting group.

Protection of Amines

This is a common and efficient method for the protection of primary and secondary amines.

Procedure:

-

Dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice-water bath.

-

To the stirred solution, slowly add trifluoroacetic anhydride (1.1-1.5 eq). For less reactive amines or to scavenge the trifluoroacetic acid byproduct, a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 eq) can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-trifluoroacetylated product.

Deprotection of Trifluoroacetamides

This method is widely used due to its mild conditions and effectiveness.[8]

Procedure:

-

Dissolve the N-trifluoroacetylated compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

-

Once the reaction is complete, neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.

This method is particularly useful for substrates that are sensitive to basic conditions.[6]

Procedure:

-

Dissolve the N-trifluoroacetylated compound (1.0 eq) in a protic solvent such as ethanol or a mixture of THF and ethanol (1:1 v/v).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (NaBH₄) (2.0-5.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

If a precipitate forms, filter the mixture.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (3x).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.

Quantitative Data and Method Comparison

The choice of protection and deprotection method depends on the specific substrate and the overall synthetic strategy. The following tables summarize quantitative data for various methods.

Table 1: Comparison of Trifluoroacetylation Methods for Benzylamine

| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (CF₃CO)₂O | Pyridine | DCM | 0 to RT | 2 | >95 | [7] |

| (CF₃CO)₂O | - | Dioxane | Reflux | 3 | 91 | [3] |

| CF₃COSEt | - | Ethanol | RT | 12 | ~90 | [3] |

| CF₃COOH/TCF | Et₃N | DCM | 0 to RT | 0.5 | 95 | [9] |

TCF: Trichloromethylchloroformate

Table 2: Comparison of Deprotection Methods for N-Benzyltrifluoroacetamide

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ (2 eq) | MeOH/H₂O | RT | 3 | >95 | [8] |

| NaOH (0.1 M) | H₂O | RT | 1 | >90 | General knowledge |

| NH₃ (aq) | H₂O | RT | 6 | Variable | General knowledge |

| NaBH₄ (3 eq) | Ethanol | RT | 4 | ~90 | [6] |

Orthogonality with Other Protecting Groups

A key advantage of the trifluoroacetyl group is its orthogonality with other common amine protecting groups, particularly the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][4]

-

TFA vs. Boc: The TFA group is stable to the acidic conditions (e.g., neat TFA or HCl in dioxane) used to remove the Boc group. Conversely, the Boc group is stable to the mild basic or reductive conditions used to cleave the TFA group. This orthogonality is crucial in Boc-based SPPS.

-

TFA vs. Fmoc: The TFA group is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group. The deprotection of the TFA group with milder bases like K₂CO₃ in methanol/water can be achieved in the presence of an Fmoc group, although care must be taken. Reductive cleavage of the TFA group with NaBH₄ is fully orthogonal to the Fmoc group.

Applications in Drug Development

The properties of the trifluoroacetyl protecting group have been leveraged in the synthesis of various pharmaceutical agents. While not always present in the final drug structure, its use in synthetic intermediates is critical. For instance, in complex syntheses, the ability to selectively protect an amine while other transformations are carried out on different parts of the molecule is invaluable. Although specific, non-proprietary examples where the TFA group is explicitly used as a protecting group in the final, published synthetic routes of blockbuster drugs like Oseltamivir or Sacubitril are not readily found in the public domain literature, its principles are widely applied in analogous transformations within pharmaceutical process chemistry.[10][11] The stability of the TFA group to a range of reagents makes it a reliable choice during the development of synthetic routes for complex drug candidates.

Conclusion

The trifluoroacetyl group has evolved from a derivatizing agent for analytical chemistry into a versatile and powerful protecting group in modern organic synthesis. Its unique stability profile, characterized by robustness towards acidic conditions and lability under mild basic or reductive cleavage, provides a high degree of orthogonality with other common protecting groups. This feature is particularly valuable in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals. This technical guide has provided a historical perspective, detailed experimental protocols, and a comparative analysis to aid researchers in the strategic application of trifluoroacetamide protecting groups in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 11. Sacubitril - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide from 4-aminomethylbenzyl alcohol. The trifluoroacetyl group is a valuable moiety in medicinal chemistry, known to enhance the metabolic stability and bioavailability of drug candidates. This protocol describes a straightforward and efficient method for the trifluoroacetylation of 4-aminomethylbenzyl alcohol using trifluoroacetic anhydride. The application notes contained herein offer insights into the utility of the resulting product in drug discovery and development.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles. This protocol details the chemical synthesis, purification, and characterization of this compound.

Data Presentation

As no specific experimental data for this exact reaction is readily available in the searched literature, the following table summarizes expected outcomes based on general knowledge of trifluoroacetylation reactions of primary amines.

| Parameter | Value |

| Starting Material | 4-aminomethylbenzyl alcohol |

| Reagent | Trifluoroacetic Anhydride |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Expected Yield | >90% |

| Product Purity (post-purification) | >98% |

| Analytical Method | ¹H NMR, ¹³C NMR, LC-MS |

Experimental Protocols

Materials and Methods

-

4-aminomethylbenzyl alcohol (Reagent grade, ≥98%)

-

Trifluoroacetic anhydride (Reagent grade, ≥99%)

-

Triethylamine (Reagent grade, ≥99%)

-

Dichloromethane (Anhydrous, ≥99.8%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminomethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Trifluoroacetylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

-

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Visualizations

Reaction Scheme

Application Notes and Protocols: Oxidation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical oxidation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide, a key intermediate in various synthetic pathways. The protocols outlined below describe common and effective methods for the selective oxidation of the primary alcohol functionality to either the corresponding aldehyde or carboxylic acid, utilizing Swern oxidation, Pyridinium Chlorochromate (PCC), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-based systems.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The trifluoroacetamide group, being a strong electron-withdrawing group, can influence the reactivity of the benzylic alcohol. Selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid provides access to a range of functionalized derivatives for further molecular elaboration. This document details established oxidation protocols and provides the necessary data for researchers to select the most appropriate method for their synthetic goals.

Data Presentation: Oxidation of this compound and Analogs

The following table summarizes quantitative data for the oxidation of this compound and its close structural analog, N-(4-hydroxymethylphenyl)acetamide, using various oxidizing agents. The data has been compiled from literature sources and generalized protocols.

| Substrate | Oxidizing Agent/System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |

| N-(4-hydroxymethylphenyl)acetamide | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂ | -78 to rt | 1 - 2 | 4-Acetamidobenzaldehyde | ~90 | [1][2] |

| N-(4-hydroxymethylphenyl)acetamide | PCC | CH₂Cl₂ | rt | 2 - 4 | 4-Acetamidobenzaldehyde | 85-95 | [3][4] |

| Benzyl alcohol with EWG | TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 | 0.5 - 2 | Corresponding Aldehyde | >95 | [5] |

| N-(4-hydroxymethylphenyl)acetamide | TEMPO/Cu(I)/O₂ | Acetonitrile | rt | 3 - 6 | 4-Acetamidobenzaldehyde | ~90 | [6] |

Note: EWG refers to an Electron-Withdrawing Group. The data for N-(4-hydroxymethylphenyl)acetamide is presented as a close analog to this compound, for which specific literature data is scarce. The reaction conditions and yields are expected to be comparable due to the similar electronic nature of the acetamide and trifluoroacetamide groups.

Experimental Protocols

Swern Oxidation to N-(4-Formylbenzyl)trifluoroacetamide

This protocol describes the oxidation of the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the cooled solvent.

-

In a separate flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4-Formylbenzyl)trifluoroacetamide.

PCC Oxidation to N-(4-Formylbenzyl)trifluoroacetamide

This protocol utilizes the milder oxidizing agent Pyridinium Chlorochromate (PCC) for the conversion of the alcohol to the aldehyde.[3][4]

Materials:

-

This compound

-